molecular formula C28H27N3O7 B2639310 4-({1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-methylbenzamide CAS No. 1223856-33-4

4-({1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-methylbenzamide

Cat. No.: B2639310
CAS No.: 1223856-33-4
M. Wt: 517.538
InChI Key: ILALUQZGZNUUKG-UHFFFAOYSA-N
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Description

4-({1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-methylbenzamide is a potent and selective chemical probe that functions as a BET bromodomain inhibitor, with high affinity for the first bromodomain (BD1) of BRD4. This compound is structurally characterized as a quinazolinone derivative and is a key tool for investigating the role of BET proteins in epigenetic signaling and gene regulation. Its primary research value lies in its ability to disrupt the interaction between BRD4 and acetylated histones, leading to the downregulation of oncogenes such as c-MYC, making it a critical compound for studying cancer biology, particularly in acute myeloid leukemia (AML) and other malignancies . The compound is widely utilized in mechanistic studies, target validation, and screening assays to explore the therapeutic potential of BET inhibition in oncology, inflammation, and other epigenetic-driven diseases. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[[1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-6H-quinazolin-1-ium-3-yl]methyl]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O7/c1-29-26(33)19-8-5-17(6-9-19)14-31-27(34)21-12-24(37-3)25(38-4)13-22(21)30(28(31)35)15-20-11-18(16-32)7-10-23(20)36-2/h5-13,16,24H,14-15H2,1-4H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWJHSUWYQWCBP-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(C(=CC3=[N+](C2=O)CC4=C(C=CC(=C4)C=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N3O7+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-({1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-methylbenzamide , identified by its CAS number 1223863-24-8 , is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C30H32N3O7C_{30}H_{32}N_{3}O_{7}, with a molecular weight of approximately 546.6 g/mol . The structure features a tetrahydroquinazoline core with various functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC30H32N3O7
Molecular Weight546.6 g/mol
CAS Number1223863-24-8

Anticancer Properties

Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to induce apoptosis in cancer cells through various pathways, including intrinsic and extrinsic signaling mechanisms. A notable study demonstrated that specific quinazoline derivatives exhibited cytotoxic effects on several cancer cell lines, including HeLa and K562 cells, with IC50 values ranging from 8.5 μM to 15.1 μM .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly concerning acetylcholinesterase (AChE) and urease. In related studies, similar compounds displayed strong inhibitory activity against AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's . The inhibition of urease is also noteworthy since it can be beneficial in managing conditions like urinary tract infections.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented against various bacterial strains. For example, synthesized quinazoline derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating a broad spectrum of antimicrobial action .

Case Studies

  • Study on Quinazoline Derivatives : A study focusing on the synthesis and biological evaluation of quinazoline derivatives revealed that these compounds could effectively inhibit cancer cell growth while showing minimal toxicity to normal cells. The study emphasized the need for further investigation into the mechanisms behind their anticancer activity .
  • Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties of quinazoline-based compounds against multiple pathogens. Results indicated that certain derivatives had significant inhibitory effects, suggesting their potential as therapeutic agents in infectious diseases .

The biological activity of This compound likely involves multiple mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Competitive or non-competitive inhibition of key enzymes such as AChE and urease.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compounds with similar scaffolds, such as thiadiazole- and triazole-containing benzamides, exhibit distinct physicochemical profiles based on substituents:

Compound (Reference) Core Structure Key Substituents Melting Point (°C) IR C=O Stretching (cm⁻¹) Yield (%)
Target Compound Tetrahydroquinazolinone 5-Formyl-2-methoxybenzyl, N-methylbenzamide N/A ~1600–1680 (estimated) N/A
6 Thiadiazole Isoxazole, benzamide 160 1606 70
8a Pyridine-thiadiazole Acetyl, benzamide 290 1679, 1605 80
8b Nicotinic acid ester Ethyl ester, benzamide 200 1715, 1617 80

Key Observations :

  • Methoxy and formyl groups in the target compound could improve solubility relative to acetylated analogs like 8a .

Spectroscopic and Crystallographic Comparisons

  • IR Spectroscopy: The target compound’s carbonyl stretches (quinazolinone C=O and benzamide C=O) are expected near 1660–1680 cm⁻¹, consistent with analogs like 8a (1679 cm⁻¹) and hydrazinecarbothioamides (1663–1682 cm⁻¹) .
  • NMR : Aromatic protons in the benzamide and methoxy-substituted rings would resonate between δ 7.0–8.5 ppm, similar to thiadiazole derivatives (e.g., 6 : δ 7.36–8.13 ppm) .
  • Crystallography : Tools like SHELX are critical for resolving tautomeric forms, as seen in triazole-thione tautomers .

Computational and Bioactivity-Based Comparisons

Molecular Similarity Metrics

  • Tanimoto/Dice Coefficients: Structural similarity to known bioactive compounds can be quantified using fingerprint-based metrics. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto indexing .
  • Molecular Networking : Clustering based on MS/MS fragmentation (e.g., cosine scores >0.7) could group the target compound with other benzamide derivatives .

Bioactivity Profiling

Compounds with shared benzamide motifs often target enzymes or receptors involved in inflammation or cancer. For instance:

  • Sulfentrazone (a herbicide in ) shares a triazole-benzamide scaffold but lacks the tetrahydroquinazolinone core, highlighting functional diversity within the class .

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